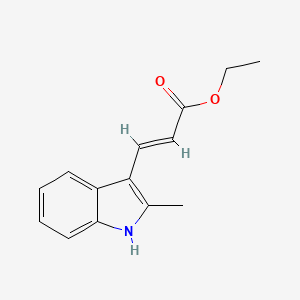

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

Vue d'ensemble

Description

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core, a common structure in many natural products and pharmaceuticals, making it a subject of interest in synthetic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylindole and an appropriate acrylate ester.

Fischer Indole Synthesis:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester has several notable applications across different scientific domains:

Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives. Its unique structure facilitates the development of novel compounds with potential applications in various chemical processes.

Biology

It is studied for its potential biological activities, including:

- Antimicrobial Properties : Exhibits inhibitory effects against various bacterial pathogens.

- Anticancer Effects : Demonstrated ability to induce apoptosis in hepatocellular carcinoma (HCC) cells, highlighting its potential as a therapeutic agent.

Medicine

Research is ongoing regarding its therapeutic effects, particularly in drug development for cancer and other diseases. The compound's interaction with key enzymes involved in oxidative stress responses suggests it could play a role in managing conditions linked to oxidative damage.

Industry

Utilized in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its versatility beyond biological applications.

Biochemical Pathways

The compound interacts with various biochemical pathways, influencing critical biological activities:

- Enzyme Interactions : It has been shown to modulate the activities of enzymes such as NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3), which are crucial in oxidative stress responses and mitochondrial function.

Cellular Effects

In laboratory studies, it has been observed to:

- Induce apoptosis.

- Arrest the cell cycle at the G0/G1 phase.

- Increase reactive oxygen species (ROS) levels, which can trigger cellular stress responses.

Molecular Mechanism

The compound activates NOX4, leading to increased ROS production that triggers apoptosis and cell cycle arrest. Its stability over time allows for sustained activation of these pathways.

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HCC cells | |

| Antimicrobial | Inhibits growth of bacterial pathogens | |

| Oxidative Stress Modulation | Increases ROS production |

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with dosage:

| Dosage Level | Effects |

|---|---|

| Low Doses | Beneficial effects on mitochondrial function and reduced oxidative stress |

| High Doses | Enhanced induction of apoptosis and increased ROS levels leading to cell death |

Case Studies

Several studies have investigated the effects of this compound:

- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in HCC cells via apoptosis induction. The mechanism involved ROS-mediated pathways that highlighted its potential as an anticancer agent.

- Antimicrobial Activity : Research indicated that this compound exhibited strong antimicrobial properties against specific bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

- Oxidative Stress Modulation : Investigations into its role in oxidative stress revealed that it could enhance mitochondrial function at lower doses while inducing cytotoxic effects at higher concentrations.

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system, affecting neurotransmission pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylindole: A simpler indole derivative with similar biological activities.

Indole-3-carboxylic acid: Another indole derivative with potential therapeutic applications.

Indole-3-acetic acid: A naturally occurring plant hormone with various biological effects.

Uniqueness

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is unique due to its specific structure, which combines the indole core with an acrylic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is a compound derived from the indole family, which is known for its diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Properties : It has been shown to induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

- Antimicrobial Effects : The compound displays significant antimicrobial activity against various pathogens.

- Modulation of Oxidative Stress : It influences reactive oxygen species (ROS) production, which is crucial in cellular signaling and stress responses.

Target Interactions

This compound interacts with several key biological targets:

- NADPH Oxidase 4 (NOX4) : Activation of NOX4 leads to increased ROS production, contributing to apoptosis and cell cycle arrest in cancer cells.

- Sirtuin 3 (SIRT3) : This enzyme plays a role in mitochondrial function and oxidative stress response, further influencing cellular metabolism.

Molecular Mechanisms

The compound operates through specific biochemical pathways:

- Cell Cycle Arrest : It induces G0/G1 phase arrest in HCC cells.

- Apoptosis Induction : Increased ROS levels trigger apoptotic pathways.

- Metabolic Modulation : It alters metabolic fluxes related to oxidative stress and mitochondrial function.

Case Studies

-

Hepatocellular Carcinoma (HCC) :

- In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in HCC cells.

- The compound was observed to increase ROS levels, leading to mitochondrial dysfunction and cell death.

-

Antimicrobial Activity :

- The compound showed effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HCC cells | |

| Antimicrobial | Inhibits growth of bacterial pathogens | |

| Oxidative Stress Modulation | Increases ROS production |

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects on mitochondrial function and reduced oxidative stress.

- High Doses : Enhanced induction of apoptosis and increased ROS levels leading to cell death.

Propriétés

IUPAC Name |

ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWFVSKTQYNIFA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705284 | |

| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854694-25-0 | |

| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.